molecular formula C4H11ClN2O B2916043 (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride CAS No. 1364632-31-4

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride

Cat. No.: B2916043
CAS No.: 1364632-31-4
M. Wt: 138.6
InChI Key: KUFARIZPHSIGFQ-PGMHMLKASA-N
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Description

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is a chemical compound that features a tetrahydrofuran ring attached to a hydrazine moiety

Scientific Research Applications

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride typically involves the reaction of tetrahydrofuran derivatives with hydrazine. One common method includes the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tetrahydrofuran and hydrazine hydrate . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve the large-scale synthesis of tetrahydrofuran derivatives followed by their reaction with hydrazine under controlled conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-(Tetrahydro-furan-3-yl)-hydrazine hydrochloride is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R)-oxolan-3-yl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFARIZPHSIGFQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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